4-[2-(Oxiran-2-yl)ethoxy]benzonitrile
Description
4-[2-(Oxiran-2-yl)ethoxy]benzonitrile is an organic compound characterized by a benzonitrile core substituted with an ethoxy group containing an epoxide (oxirane) moiety. The epoxide group introduces unique reactivity, making the compound valuable in synthetic chemistry, particularly for ring-opening reactions, polymer cross-linking, or as an intermediate in pharmaceutical synthesis .
The nitrile group at the para position of the benzene ring contributes to electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. The ethoxy-epoxide side chain adds steric and electronic complexity, distinguishing it from structurally related benzonitrile derivatives.
Properties
CAS No. |
227941-12-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-[2-(oxiran-2-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C11H11NO2/c12-7-9-1-3-10(4-2-9)13-6-5-11-8-14-11/h1-4,11H,5-6,8H2 |
InChI Key |
XZGQQCFEIDXEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCOC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 24197-95-3)
- Substituent: Dimethylamino group (-N(CH₃)₂) instead of oxirane.
- Key Differences: The dimethylamino group is electron-donating, increasing the electron density of the benzene ring compared to the electron-withdrawing nitrile group. Lacks epoxide reactivity, making it less prone to ring-opening reactions. Applications: Primarily used as an intermediate in drug synthesis (e.g., rosiglitazone intermediates) due to its stability and ease of functionalization .
4-[2-(Aminooxy)ethoxy]benzonitrile (CAS: 1448673-15-1)
- Substituent: Aminooxy (-ONH₂) group.
- Key Differences: The aminooxy group enables conjugation with carbonyl compounds, useful in oxime formation. Higher nucleophilicity compared to the epoxide group, favoring reactions with electrophiles rather than nucleophiles. Synthesis: Optimized routes achieve up to 96% yield using hydroxylamine derivatives .
4-[2-(Phenylthio)ethoxy]benzonitrile
- Substituent : Phenylthio (-SPh) group.
- Less strained compared to epoxide, resulting in lower reactivity under neutral conditions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|
| This compound | 203.22 (calculated) | Nitrile, Epoxide | Epoxide ring-opening (nucleophilic attack) |
| 4-[2-(Dimethylamino)ethoxy]benzonitrile | 190.25 | Nitrile, Tertiary amine | Base-catalyzed alkylation/arylation |
| 4-[2-(Aminooxy)ethoxy]benzonitrile | 178.19 | Nitrile, Aminooxy | Oxime formation with ketones/aldehydes |
| 4-[2-(Phenylthio)ethoxy]benzonitrile | 255.35 | Nitrile, Thioether | Oxidation to sulfoxides/sulfones |
Data derived from molecular formulas in .
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